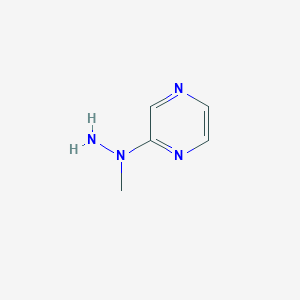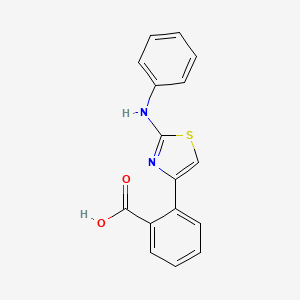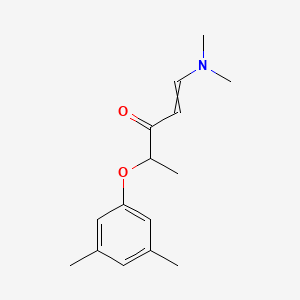
1H,1H-全氟戊胺
描述
1H,1H-Perfluoropentylamine, also known as PFPA, is a chemical compound that contains fluorine atoms and has a wide range of applications in industry and scientific research. PFPA is an important component in the manufacture of polymers, coatings, and adhesives, and is also used as a surfactant and lubricant. Additionally, PFPA is used in various scientific fields, including biochemistry, analytical chemistry, and biotechnology.
科学研究应用
催化和化学合成:与1H,1H-全氟戊胺密切相关的1H-全氟烷烃在铜催化芳基化反应中被使用。这种方法利用芳基碘化物和1H-全氟烷烃试剂,在有机合成中创造复杂分子(Popov, Lindeman, & Daugulis, 2011)至关重要。
代谢组学和光谱学:在代谢组学中,1H核磁共振(NMR)光谱是一种关键技术。它可以在复杂生物体液中识别代谢物,例如在MetaboMiner软件研究中,用于分析生物体液的2D NMR光谱(Xia, Bjorndahl, Tang, & Wishart, 2008)。
医学成像和诊断:氟(19F)MRI是一种使用除了1H核之外的核的成像技术,已经在MRI仪器、线圈设计和脉冲序列开发方面取得进展。这导致了对全氟化分子和氟气在医学成像中的探索(Schmieder, Caruthers, Keupp, Wickline, & Lanza, 2015)。
氟聚合物研究:对氟聚合物的研究,如1H-1H-十五全氟辛基甲基丙烯酸酯,侧重于它们的降解和热稳定性,这对涂料和材料科学中的应用至关重要(Tompkins, 1973)。
材料科学和聚合物化学:研究了具有不同侧链基团的聚氟烯烃等材料的性质,显示出在荧光化学传感器的感官特性和材料性质等领域具有潜力(Yang, Wu, Lee, Chen, He, & Chen, 2013)。
生化和环境研究:对鲫鱼等生物体中全氟化学物质(PFCs)的雌激素活性进行的研究,为这些化合物的环境和生物影响提供了见解(Liu, Du, & Zhou, 2007)。
作用机制
Target of Action
The primary targets of 1H,1H-Perfluoropentylamine are proteins and other molecules within cells . This compound has the ability to traverse cell membranes and interact with these targets .
Mode of Action
1H,1H-Perfluoropentylamine interacts with its targets by reducing the surface tension of solutions, which facilitates its traversal across cell membranes . It engages with enzymes and other proteins, thereby facilitating the study of their activity .
Biochemical Pathways
Given its interaction with proteins and enzymes within cells , it can be inferred that it may influence various biochemical pathways depending on the specific proteins and enzymes it interacts with.
Result of Action
Its ability to interact with proteins and enzymes within cells suggests that it may influence their activity .
Action Environment
Given its surfactant nature , it can be inferred that factors affecting surface tension could potentially influence its action.
生化分析
Biochemical Properties
1H,1H-Perfluoropentylamine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. Its surfactant nature enables it to reduce surface tension, facilitating its interaction with proteins and other molecules within cells . This compound can engage with enzymes and proteins, thereby influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their function and efficiency .
Cellular Effects
1H,1H-Perfluoropentylamine has notable effects on various types of cells and cellular processes. Its ability to traverse cell membranes allows it to influence cell function by interacting with intracellular proteins and enzymes . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s surfactant properties may affect the integrity of cellular membranes, leading to changes in membrane fluidity and permeability . Additionally, its interaction with signaling proteins can modulate pathways involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1H,1H-Perfluoropentylamine exerts its effects through binding interactions with biomolecules. Its surfactant nature allows it to interact with proteins and enzymes, potentially leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and protein function. For instance, the compound may bind to specific sites on enzymes, altering their conformation and activity . This can have downstream effects on metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H,1H-Perfluoropentylamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1H,1H-Perfluoropentylamine vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, including tissue damage and disruption of normal cellular processes .
Metabolic Pathways
1H,1H-Perfluoropentylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its interaction with metabolic enzymes can influence the rate of biochemical reactions and the production of metabolites. For example, the compound may affect pathways involved in lipid metabolism, leading to changes in lipid synthesis and degradation . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 1H,1H-Perfluoropentylamine is transported and distributed through interactions with transporters and binding proteins . Its surfactant properties enable it to cross cellular membranes and accumulate in specific compartments. The compound’s distribution can affect its localization and activity, influencing its interactions with intracellular targets . For instance, it may preferentially accumulate in lipid-rich regions, affecting lipid metabolism and signaling pathways .
Subcellular Localization
The subcellular localization of 1H,1H-Perfluoropentylamine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, the compound may be directed to the mitochondria, where it can impact energy production and metabolic processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F9N/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNUNYBGDFIAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377826 | |
| Record name | 1H,1H-Perfluoropentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355-27-1 | |
| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H-Perfluoropentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H-Nonafluoropentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol](/img/structure/B1350069.png)


![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)



![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)



